molecular formula C9H8ClN3 B575074 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole CAS No. 176174-13-3

7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B575074
CAS No.: 176174-13-3
M. Wt: 193.634
InChI Key: JHWONMAHHWMSDT-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole imparts unique chemical and biological properties. Chlorine can influence the compound’s reactivity, making it more suitable for certain chemical reactions and enhancing its biological activity compared to its analogs .

Properties

CAS No.

176174-13-3

Molecular Formula

C9H8ClN3

Molecular Weight

193.634

IUPAC Name

7-chloro-2,4-dihydro-1H-imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(5-6)13-4-3-11-9(13)12-7/h1-2,5H,3-4H2,(H,11,12)

InChI Key

JHWONMAHHWMSDT-UHFFFAOYSA-N

SMILES

C1CN2C3=C(C=CC(=C3)Cl)NC2=N1

Synonyms

1H-Imidazo[1,2-a]benzimidazole,6-chloro-2,3-dihydro-(9CI)

Origin of Product

United States

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